1,3-Dithiane

Catalog No.
S602994
CAS No.
505-23-7
M.F
C4H8S2
M. Wt
120.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dithiane

CAS Number

505-23-7

Product Name

1,3-Dithiane

IUPAC Name

1,3-dithiane

Molecular Formula

C4H8S2

Molecular Weight

120.2 g/mol

InChI

InChI=1S/C4H8S2/c1-2-5-4-6-3-1/h1-4H2

InChI Key

WQADWIOXOXRPLN-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,3-dithiane

Canonical SMILES

C1CSCSC1

The exact mass of the compound 1,3-Dithiane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157830. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Supplementary Records. It belongs to the ontological category of dithiane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dithiane (CAS 505-23-7) is a benchmark cyclic dithioacetal widely procured as a robust aldehyde-protecting group and the premier reagent for Umpolung (polarity reversal) chemistry. As a crystalline solid with a manageable odor profile, it offers significant handling advantages over acyclic thioacetals. Its primary industrial and laboratory value lies in its ability to undergo clean deprotonation at the C2 position, generating a highly nucleophilic masked acyl anion equivalent that facilitates complex C-C bond formations before subsequent deprotection [1].

Substituting 1,3-dithiane with its five-membered analog (1,3-dithiolane) or acyclic equivalents (e.g., bis(methylthio)methane) fundamentally compromises synthetic viability. While 1,3-dithiolane can effectively protect carbonyls, attempting to lithiate it at the C2 position leads to rapid fragmentation (cycloreversion to ethylene and dithiocarbonates) rather than forming a stable nucleophile . Conversely, acyclic dithioacetals are highly volatile, foul-smelling liquids that complicate scale-up logistics and exhibit lower thermodynamic stability when metallated, making 1,3-dithiane the strict prerequisite for reliable Umpolung transformations.

Thermodynamic Stability of the Lithiated Intermediate

The synthetic utility of masked acyl anions depends on the stability of their lithiated intermediates. 2-Lithio-1,3-dithiane is thermodynamically stable in THF at temperatures ranging from -20 °C to 0 °C, permitting controlled nucleophilic additions. In contrast, 2-lithio-1,3-dithiolane undergoes rapid fragmentation and cycloreversion at temperatures above -40 °C, precluding its use as a reliable nucleophile in standard Corey-Seebach protocols [1].

Evidence DimensionThermal stability limit of lithiated intermediate
Target Compound DataStable up to 0 °C in THF (2-lithio-1,3-dithiane)
Comparator Or BaselineFragments above -40 °C (2-lithio-1,3-dithiolane)
Quantified Difference>40 °C higher operational temperature window
ConditionsDeprotonation with n-BuLi in THF

Ensures the masked acyl anion remains intact during standard nucleophilic addition workflows, preventing catastrophic yield losses from fragmentation.

Acidity and Deprotonation Efficiency

Efficient generation of the acyl anion equivalent requires a favorable pKa profile. 1,3-Dithiane exhibits a pKa of approximately 31.1 in DMSO, allowing rapid and quantitative deprotonation by n-butyllithium. Acyclic oxygen analogs and poorly stabilized sulfur systems possess significantly higher pKa values, requiring harsher bases or resulting in incomplete metallation, which directly depresses downstream coupling yields [1].

Evidence DimensionC2-proton pKa (DMSO)
Target Compound Data~31.1 (1,3-Dithiane)
Comparator Or Baseline>35 (Standard oxygen acetals / unactivated systems)
Quantified DifferenceOrders of magnitude higher acidity at the C2 position
ConditionsEquilibrium acidity measured in DMSO

Allows quantitative generation of the reactive carbanion using standard n-BuLi without requiring exotic or overly aggressive organometallic bases.

Processability and Handling Characteristics

Material handling is a critical procurement factor for sulfur-containing reagents. 1,3-Dithiane is a stable, crystalline solid with a melting point of 52-54 °C, which allows for precise weighing, easy transfer, and a relatively contained odor profile. In sharp contrast, acyclic analogs like bis(methylthio)methane are volatile liquids (melting point -28 °C) with extreme, pervasive stench, requiring specialized containment and complicating large-scale industrial operations [1].

Evidence DimensionPhysical state and melting point
Target Compound DataCrystalline solid (mp 52-54 °C)
Comparator Or BaselineVolatile liquid (mp -28 °C, bis(methylthio)methane)
Quantified DifferenceSolid vs. liquid state at room temperature with >80 °C difference in melting point
ConditionsStandard ambient laboratory/manufacturing conditions

Dramatically simplifies weighing, storage, and odor-control logistics during scale-up and routine synthesis.

Corey-Seebach Umpolung in Complex API Synthesis

1,3-Dithiane is the premier choice for generating masked acyl anions to couple with alkyl halides, epoxides, or carbonyls. Its stable lithiated intermediate allows for the construction of complex carbon frameworks in pharmaceutical synthesis where acyclic or 5-membered analogs would fail due to fragmentation [1].

Robust Aldehyde Protection in Multi-Step Sequences

Because of its resistance to both acidic and basic aqueous conditions, 1,3-dithiane is procured to protect aldehydes during aggressive downstream transformations (e.g., Grignard additions, reductions) before being selectively cleaved using thiophilic reagents like Hg(ClO4)2 or Selectfluor [2].

Synthesis of Branched Carbohydrates and Natural Products

The solid handling characteristics and predictable reactivity of 1,3-dithiane make it ideal for the stereoselective synthesis of branched sugars and macrolide precursors, where precise stoichiometric control of the nucleophile is required [3].

Physical Description

White crystalline powder with a stench; [Alfa Aesar MSDS]
Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

120.00674260 Da

Monoisotopic Mass

120.00674260 Da

Heavy Atom Count

6

Melting Point

54 °C

UNII

63527N060G

Other CAS

505-23-7

Wikipedia

1,3-dithiane

Dates

Last modified: 08-15-2023
Evans et al. Total synthesis of marinomycin A using salicylate as a molecular switch to mediate dimerization. Nature Chemistry, doi: 10.1038/nchem.1330, published online 1 July 2012 http://www.nature.com/nchem

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